molecular formula C11H7NOS B4193719 5-phenylfuro[3,2-d]isothiazole CAS No. 62947-16-4

5-phenylfuro[3,2-d]isothiazole

Cat. No. B4193719
CAS RN: 62947-16-4
M. Wt: 201.25 g/mol
InChI Key: WCDJOKFPZCRHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenylfuro[3,2-d]isothiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has a unique chemical structure that makes it an interesting subject for research.

Mechanism of Action

The mechanism of action of 5-phenylfuro[3,2-d]isothiazole as an anticancer agent involves the inhibition of the Akt/mTOR pathway. This pathway is involved in the regulation of cell growth and survival. By inhibiting this pathway, 5-phenylfuro[3,2-d]isothiazole induces apoptosis and inhibits the growth of cancer cells. In organic electronics, this compound acts as a hole-transporting material by facilitating the movement of positive charges through the material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-phenylfuro[3,2-d]isothiazole have been extensively studied. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that this compound has low toxicity and can be used as a potential anticancer agent. In organic electronics, this compound has shown good hole-transporting properties and has been used in the fabrication of high-performance organic light-emitting diodes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-phenylfuro[3,2-d]isothiazole in lab experiments include its unique chemical structure, low toxicity, and potential applications in various fields. The limitations of using this compound in lab experiments include the difficulty in synthesizing it in large quantities and the limited availability of commercial sources.

Future Directions

There are several future directions for research on 5-phenylfuro[3,2-d]isothiazole. One direction is the synthesis of novel derivatives with improved anticancer activity and hole-transporting properties. Another direction is the investigation of the mechanism of action of this compound in more detail. Additionally, the potential applications of this compound in other fields such as energy storage and optoelectronics should be explored.
In conclusion, 5-phenylfuro[3,2-d]isothiazole is a promising compound with potential applications in various fields. Its unique chemical structure, low toxicity, and potential anticancer activity make it an interesting subject for research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Scientific Research Applications

5-phenylfuro[3,2-d]isothiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In material science, 5-phenylfuro[3,2-d]isothiazole has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.

properties

IUPAC Name

5-phenylfuro[3,2-d][1,2]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c1-2-4-8(5-3-1)10-6-9-7-12-14-11(9)13-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDJOKFPZCRHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)SN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388042
Record name Furo[3,2-d]isothiazole, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-d]isothiazole, 5-phenyl-

CAS RN

62947-16-4
Record name Furo[3,2-d]isothiazole, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-phenylfuro[3,2-d]isothiazole
Reactant of Route 2
Reactant of Route 2
5-phenylfuro[3,2-d]isothiazole
Reactant of Route 3
Reactant of Route 3
5-phenylfuro[3,2-d]isothiazole
Reactant of Route 4
5-phenylfuro[3,2-d]isothiazole
Reactant of Route 5
5-phenylfuro[3,2-d]isothiazole
Reactant of Route 6
5-phenylfuro[3,2-d]isothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.